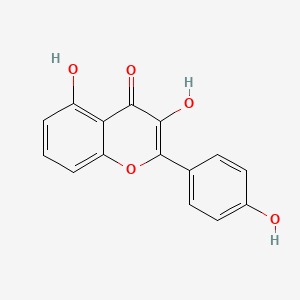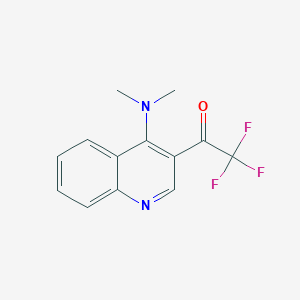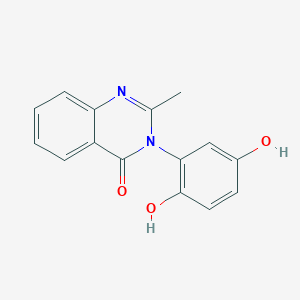
4(3H)-Quinazolinone, 3-(2,5-dihydroxyphenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2,5-dihydroxyphenyl group and a methyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-amino-3-methylbenzoic acid with 2,5-dihydroxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core. The overall reaction can be summarized as follows:
Condensation Reaction: 2-amino-3-methylbenzoic acid reacts with 2,5-dihydroxybenzaldehyde in the presence of acetic acid.
Cyclization: The intermediate formed undergoes cyclization to yield 3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved may include the modulation of signaling cascades and the regulation of gene expression.
類似化合物との比較
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the 2,5-dihydroxyphenyl group.
3-(2-hydroxyphenyl)-2-methylquinazolin-4(3H)-one: Contains only one hydroxyl group on the phenyl ring.
3-(2,5-dimethoxyphenyl)-2-methylquinazolin-4(3H)-one: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of two hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the quinazolinone core with the 2,5-dihydroxyphenyl group imparts distinct properties that make this compound a valuable subject of study in various scientific fields.
特性
CAS番号 |
61741-79-5 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O3/c1-9-16-12-5-3-2-4-11(12)15(20)17(9)13-8-10(18)6-7-14(13)19/h2-8,18-19H,1H3 |
InChIキー |
QMVJWJUMKWCDTC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

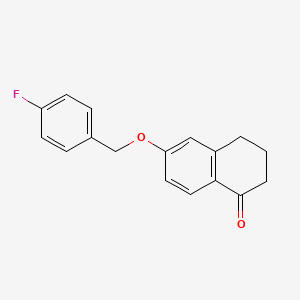

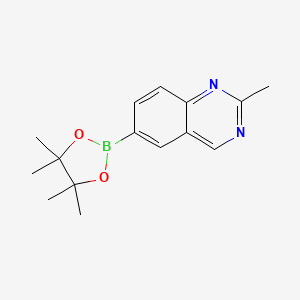
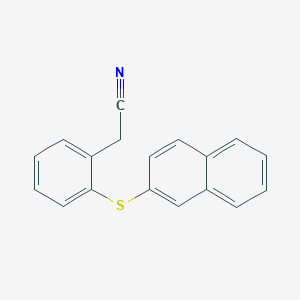
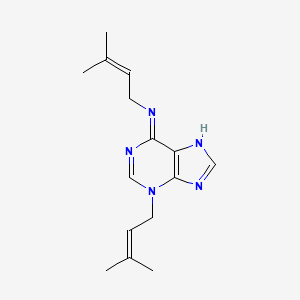
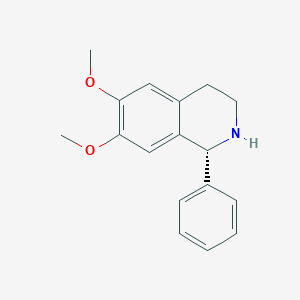

![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)

